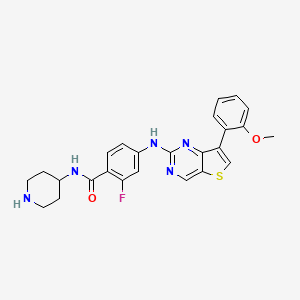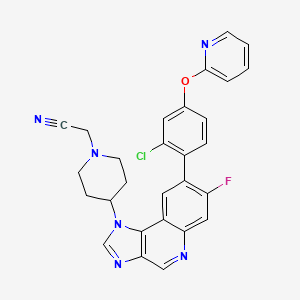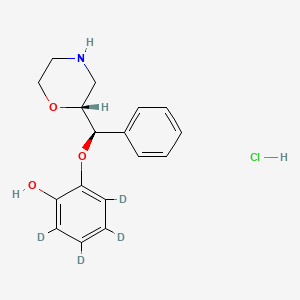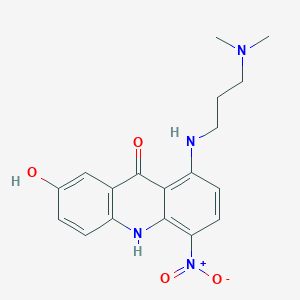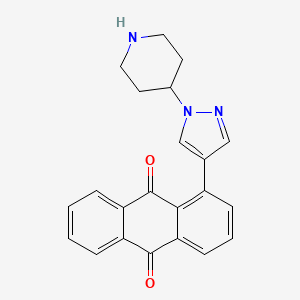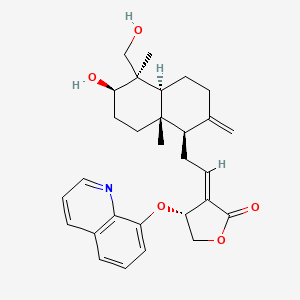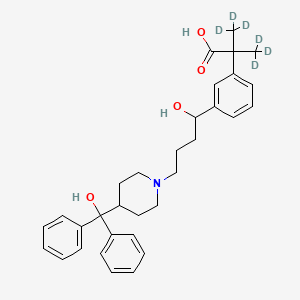![molecular formula C23H16ClF3N6O B12418012 8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AGI-43192 is a small molecule drug developed by Agios Pharmaceuticals, Inc. It is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the production of S-adenosylmethionine (SAM). This compound has shown potential in the treatment of central nervous system diseases and cancer .
Vorbereitungsmethoden
AGI-43192 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
AGI-43192 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AGI-43192 has several scientific research applications:
Chemistry: It is used to study the role of SAM regulation in various biochemical pathways.
Biology: It helps in understanding the metabolic processes involving MAT2A and SAM.
Medicine: It has potential therapeutic applications in treating central nervous system diseases and certain types of cancer.
Industry: It is used in the development of new drugs targeting MAT2A
Wirkmechanismus
AGI-43192 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A (MAT2A). This inhibition reduces the production of S-adenosylmethionine (SAM), a crucial methyl donor in various biochemical processes. The molecular targets and pathways involved include the MAT2A enzyme and the SAM-dependent methylation pathways .
Vergleich Mit ähnlichen Verbindungen
AGI-43192 is compared with other MAT2A inhibitors such as AG-270 and AGI-41998. While AG-270 is a first-in-class MAT2A inhibitor, AGI-41998 is a brain-penetrant compound. AGI-43192 is unique in its ability to penetrate the blood-brain barrier, making it particularly useful for studying SAM regulation in the central nervous system .
Eigenschaften
Molekularformel |
C23H16ClF3N6O |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30) |
InChI-Schlüssel |
XXCYDSDPIJJBSI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


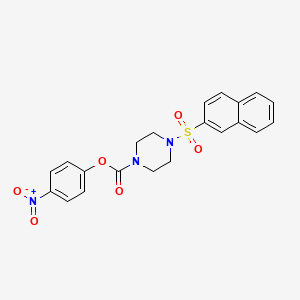

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
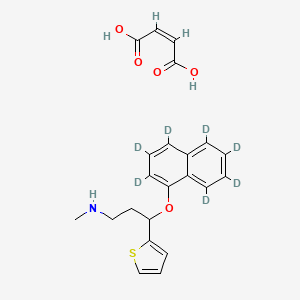
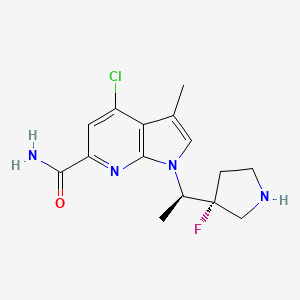
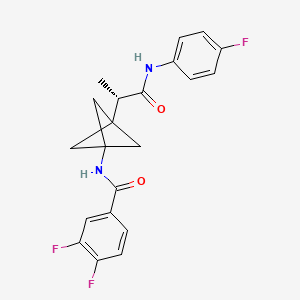
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
